![molecular formula C18H18F3NO3 B13718576 3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718576.png)
3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine is an organic compound that features a biphenyl core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine typically involves multiple steps:
Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions between aryl halides and aryl boronic acids.
Introduction of the Tetrahydro-2H-pyran-4-yl Group: This step may involve etherification reactions using tetrahydro-2H-pyran-4-ol.
Introduction of the Trifluoromethoxy Group: This can be done using trifluoromethoxy reagents under specific conditions.
Amination: The final step involves introducing the amine group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamines.
Substitution: The biphenyl core allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce hydroxylamines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用機序
The mechanism of action of 3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
4’-Methoxy-[1,1’-biphenyl]-4-amine: Similar biphenyl core with a methoxy group instead of trifluoromethoxy.
4’-Hydroxy-[1,1’-biphenyl]-4-amine: Similar biphenyl core with a hydroxy group.
4’-Chloro-[1,1’-biphenyl]-4-amine: Similar biphenyl core with a chloro group.
Uniqueness
The presence of the tetrahydro-2H-pyran-4-yl and trifluoromethoxy groups makes 3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine unique. These groups can impart distinct chemical and physical properties, such as increased lipophilicity or altered electronic effects, which may enhance its performance in specific applications.
特性
分子式 |
C18H18F3NO3 |
|---|---|
分子量 |
353.3 g/mol |
IUPAC名 |
2-(oxan-4-yloxy)-4-[4-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C18H18F3NO3/c19-18(20,21)25-15-4-1-12(2-5-15)13-3-6-16(22)17(11-13)24-14-7-9-23-10-8-14/h1-6,11,14H,7-10,22H2 |
InChIキー |
LVGPKWBHDQFBOZ-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1OC2=C(C=CC(=C2)C3=CC=C(C=C3)OC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



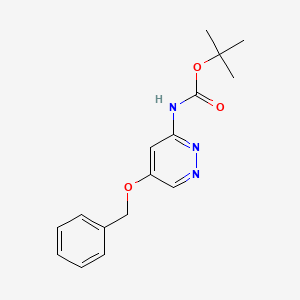
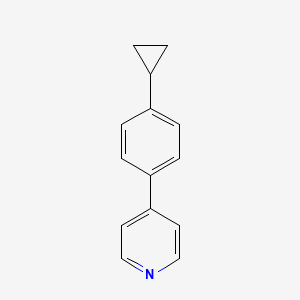
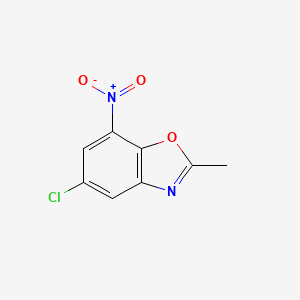
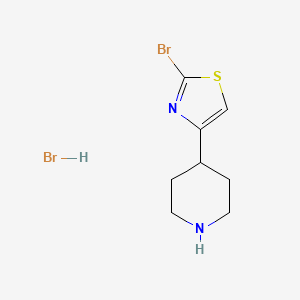

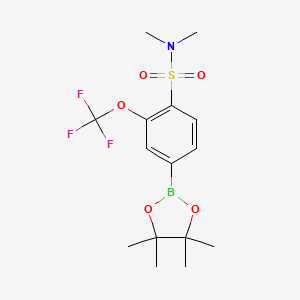

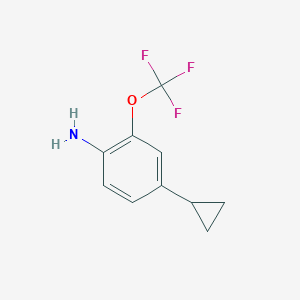
![trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-1,3,2-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate;hydroxide;nonahydrate](/img/structure/B13718561.png)
![6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol](/img/structure/B13718577.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718582.png)
